

Sodium Carbomer in Pharmaceuticals: A Comprehensive Technical Review

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Compound of Interest

Compound Name: SODIUM CARBOMER

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of **sodium carbomer**'s application in the pharmaceutical industry. It delves into its physicochemical properties, formulation strategies, and analytical characterization, with a focus on its role in controlled drug delivery and bioadhesion. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working to leverage the unique properties of this versatile polymer.

Introduction to Sodium Carbomer

Sodium carbomer is the neutralized form of carbomer, a high molecular weight polymer of acrylic acid cross-linked with polyalkenyl ethers. Carbomers themselves are acidic powders that, when neutralized with an alkali such as sodium hydroxide, form highly viscous gels at low concentrations.^{[1][2]} This neutralization process converts the acidic carboxyl groups into carboxylate anions, leading to electrostatic repulsion between the polymer chains and subsequent uncoiling and swelling of the polymer network, resulting in the characteristic gel structure.^[3]

The resulting **sodium carbomer** hydrogel is a three-dimensional network capable of absorbing and retaining large amounts of water, making it an ideal excipient for a wide range of pharmaceutical applications.^[4] Its key properties, including high viscosity, bioadhesion, and controlled-release capabilities, have led to its extensive use in oral, ophthalmic, and topical drug delivery systems.^[4]

Physicochemical Properties

The performance of **sodium carbomer** in pharmaceutical formulations is dictated by its physicochemical properties, which are influenced by factors such as concentration, pH, and the presence of electrolytes.

Viscosity

The viscosity of a **sodium carbomer** gel is a critical parameter that directly impacts its application, from the texture of a topical cream to the drug release rate from a tablet matrix. Viscosity increases with polymer concentration and is highly dependent on the pH of the formulation. The maximum viscosity is typically achieved in a pH range of 6 to 11.[\[1\]](#)

Table 1: Viscosity of Carbomer Solutions at Different Concentrations and pH

Carbomer Grade	Concentration (%)	pH	Viscosity (mPa·s)	Reference
Carbopol® 971P NF	0.2	~7.0	~12,000	[3]
Carbopol® 971P NF	0.5	~7.0	~15,000	[3]
Carbopol® 971P NF	1.0	~7.0	>15,000	[3]
Carbopol® 974P NF	0.2	~7.0	~60,000	[3]
Carbopol® 974P NF	0.5	~7.0	~80,000	[3]
Carbopol® 974P NF	1.0	~7.0	~100,000	[3]

Note: The table presents data for different grades of carbomers, which upon neutralization to the specified pH, would form **sodium carbomer** gels. The viscosity is measured using a Brookfield viscometer at 20 rpm.

Swelling Behavior

The swelling of **sodium carbomer** is a pH-dependent phenomenon. In acidic environments (low pH), the carboxyl groups are protonated, leading to a collapsed polymer network and minimal swelling. As the pH increases and the carboxyl groups ionize, electrostatic repulsion causes the network to expand and absorb significant amounts of water.[\[5\]](#)[\[6\]](#) This swelling behavior is fundamental to its function in controlled-release formulations. The swelling ratio, which quantifies the amount of water absorbed, is a key parameter in characterizing these hydrogels.[\[7\]](#)

Table 2: Swelling Ratio of Carbomer Hydrogels in Different Media

Carbomer Formulation	Swelling Medium (pH)	Equilibrium Swelling Ratio (%)	Reference
Car934-g-poly(acrylic acid)	1.2	< 200	[5]
Car934-g-poly(acrylic acid)	7.4	> 600	[5]
pH-sensitive superporous hydrogel composite	6.2	High	[6]
pH-sensitive superporous hydrogel composite	7.4	High	[6]

Mucoadhesive Properties

Sodium carbomer exhibits excellent mucoadhesive properties, allowing it to adhere to mucosal surfaces for an extended period.[\[8\]](#) This adhesion is primarily due to the formation of hydrogen bonds between the carboxyl groups of the polymer and the sialic acid residues in mucin, the primary component of mucus.[\[8\]](#) This property is particularly advantageous for drug delivery to the eyes, nasal cavity, and gastrointestinal tract, as it increases the residence time of the formulation at the site of action, thereby enhancing drug absorption and bioavailability.[\[4\]](#)

The mucoadhesive strength can be quantified by measuring the force required to detach the polymer from a mucosal surface.[9][10]

Pharmaceutical Applications

Sodium carbomer's unique properties make it a valuable excipient in a variety of pharmaceutical dosage forms.

Controlled-Release Formulations

Sodium carbomer is widely used as a matrix-forming agent in controlled-release oral tablets. [11][12] When the tablet comes into contact with gastrointestinal fluids, the **sodium carbomer** swells to form a gel layer that controls the rate of drug diffusion. The drug release mechanism can be a combination of diffusion through the gel matrix and erosion of the gel layer. The release kinetics can be modulated by varying the concentration and grade of the carbomer.[13] The Higuchi model is often used to describe the drug release from such matrix systems, where the cumulative amount of drug released is proportional to the square root of time.[14][15][16]

Table 3: Drug Release Kinetics from Carbomer Matrix Tablets

Drug	Carbomer Grade	Release Model	Key Findings	Reference
Theophylline	Carbopol® 971P NF / HPMC	Anomalous diffusion	Increasing carbomer fraction decreased drug release.	[13]
Ambroxol Hydrochloride	Methocel K100M CR	Higuchi and Zero-order	Formulations with Methocel K100M CR showed better dissolution.	
High dosage drug	Carbopol 971P and 71G	-	Different drug release properties observed between the two polymers.	[11]

Ophthalmic Drug Delivery

The mucoadhesive and viscosity-enhancing properties of **sodium carbomer** make it an excellent vehicle for ophthalmic drug delivery.[8][17] It increases the precorneal residence time of eye drops, leading to improved drug bioavailability and therapeutic efficacy.[18] **Sodium carbomer**-based gels can provide sustained release of ophthalmic drugs, reducing the frequency of administration and improving patient compliance.[19]

Topical and Transdermal Drug Delivery

In topical and transdermal formulations, **sodium carbomer** acts as a gelling agent, providing the desired consistency and feel.[2] It can also control the release of the active pharmaceutical ingredient (API) from the gel matrix into the skin.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the literature for the characterization of **sodium carbomer** and its formulations.

Preparation of Sodium Carbomer Gel

A standard protocol for the preparation of a **sodium carbomer** gel involves the dispersion of carbomer powder in water, followed by neutralization with an alkaline agent.

Protocol:

- Weigh the required amount of carbomer powder.
- Slowly disperse the carbomer powder in deionized water with continuous stirring to avoid the formation of lumps. A high-shear mixer can be used for efficient dispersion.
- Allow the dispersion to hydrate for a sufficient time (e.g., 2-24 hours) to ensure complete swelling of the polymer particles.
- Slowly add a neutralizing agent, such as a sodium hydroxide solution, dropwise while continuously stirring.
- Monitor the pH of the gel and continue adding the neutralizing agent until the desired pH (typically between 6 and 7.5) is reached.
- Continue stirring until a homogenous, transparent gel is formed.

Characterization Techniques

FTIR spectroscopy is used to identify the functional groups present in the carbomer and to study the interactions between the polymer and other excipients.[20][21]

Protocol:

- Prepare the sample by mixing a small amount of the dried **sodium carbomer** gel with potassium bromide (KBr) powder.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

- Place the pellet in the sample holder of the FTIR spectrometer.
- Record the spectrum over a suitable wavelength range (e.g., 4000-400 cm^{-1}).[\[20\]](#)
- Analyze the resulting spectrum to identify characteristic peaks corresponding to the functional groups of the carbomer, such as the C=O stretching of the carboxyl and carboxylate groups.[\[22\]](#)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of **sodium carbomer**.[\[23\]](#)[\[24\]](#)[\[25\]](#)

TGA Protocol:

- Place a small, accurately weighed sample of the dried **sodium carbomer** gel into a TGA crucible.
- Heat the sample at a constant rate (e.g., 10 $^{\circ}\text{C}/\text{min}$) under a controlled atmosphere (e.g., nitrogen).
- Record the weight loss of the sample as a function of temperature.
- Analyze the TGA curve to determine the decomposition temperature and thermal stability of the polymer.

DSC Protocol:

- Place a small, accurately weighed sample of the dried **sodium carbomer** gel into a DSC pan.
- Heat or cool the sample at a controlled rate.
- Record the heat flow to or from the sample relative to a reference.
- Analyze the DSC thermogram to identify thermal events such as glass transitions, melting, and crystallization.

SEM is used to visualize the surface morphology and porous structure of the **sodium carbomer** hydrogel.[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)

Protocol:

- Freeze-dry the swollen hydrogel sample to remove water while preserving its structure.
- Mount the dried sample on an SEM stub using conductive adhesive tape.
- Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
- Place the coated sample in the SEM chamber and acquire images at various magnifications.

In Vitro Drug Release Testing

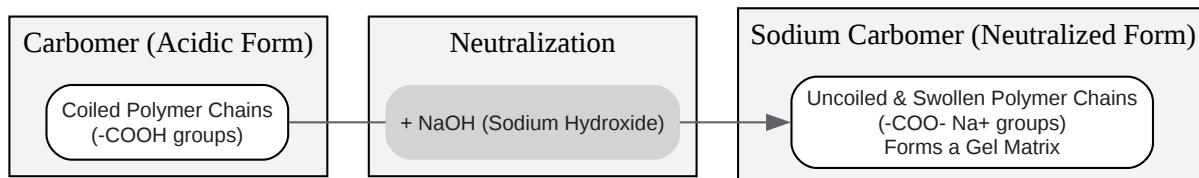
The USP dissolution test is a standard method for evaluating the in vitro drug release from solid oral dosage forms.[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)

Protocol (USP Apparatus 2 - Paddle Method):

- Prepare the dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid) and deaerate it.
- Place the specified volume of the dissolution medium in the dissolution vessels and maintain the temperature at 37 ± 0.5 °C.
- Place the **sodium carbomer** matrix tablet in each vessel.
- Start the apparatus at a specified paddle speed (e.g., 50 rpm).
- At predetermined time intervals, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium.
- Filter the samples and analyze the drug concentration using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
- Calculate the cumulative percentage of drug released at each time point.

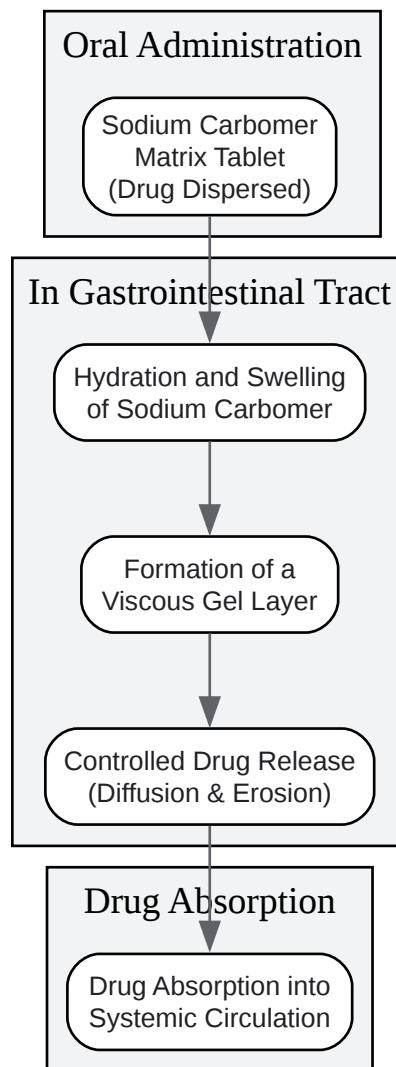
Visualizations

The following diagrams illustrate key concepts related to **sodium carbomer** in pharmaceutical formulations.



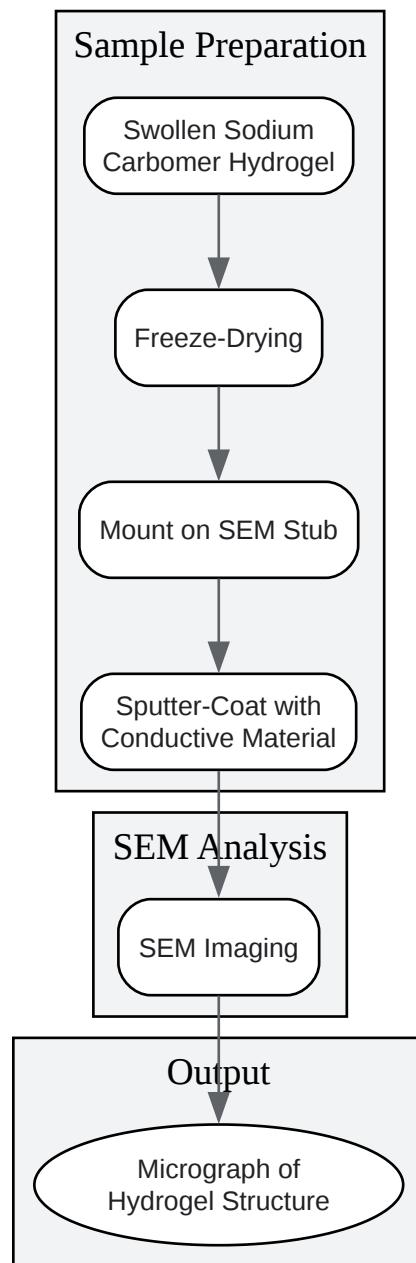
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Caption: Neutralization of Carbomer to form **Sodium Carbomer**.



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Caption: Controlled Drug Release from a **Sodium Carbomer** Matrix Tablet.

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Caption: Experimental Workflow for SEM Analysis of a **Sodium Carbomer** Hydrogel.

Conclusion

Sodium carbomer is a highly versatile and valuable excipient in the pharmaceutical industry. Its unique physicochemical properties, particularly its high viscosity, pH-dependent swelling, and mucoadhesiveness, make it an ideal candidate for a wide range of drug delivery applications. This technical guide has provided a comprehensive overview of the current literature, summarizing key quantitative data, detailing experimental protocols, and visualizing important concepts. A thorough understanding of the principles outlined in this review will enable researchers and formulation scientists to effectively harness the potential of **sodium carbomer** in the development of innovative and effective pharmaceutical products.

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